2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3/c1-17-6-4-8-19(14-17)27-24(29)16-31-23-11-5-9-21-20(23)12-13-28(25(21)30)15-18-7-2-3-10-22(18)26/h2-11,14H,12-13,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHYLDJZTRIXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorophenyl halide in a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways involving isoquinoline derivatives.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for neurological disorders.
Industry: It can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the tetrahydroisoquinoline moiety can interact with enzymes or other proteins. The acetamide group may facilitate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl]oxy}acetamide
2-(4-{[5-(Benzyloxy)pentyl]oxy}phenyl)-N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}acetamide (ZHAWOC5682)
- Structural Difference : Features a benzyloxy-pentyloxy chain on the phenyl ring and a 1,3-dioxo-isoindole core substituted with a 4-fluorobenzyl group .
- Impact : The extended alkoxy chain increases hydrophilicity (lower XLogP3), while the isoindole dioxo group introduces additional hydrogen-bonding sites. These changes may shift target selectivity toward enzymes sensitive to polar interactions .
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- Structural Difference: Replaces the tetrahydroisoquinoline with a tetrahydroquinoxaline ring and incorporates a chloro-trifluoromethylphenyl group .
- The chloro substituent may confer resistance to oxidative metabolism .
2-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide
- Structural Difference: Substitutes the tetrahydroisoquinoline with a thiazolidinone ring containing a sulfanylidene group and a 3-hydroxyphenyl acetamide .
- Impact: The thiazolidinone moiety introduces conformational rigidity and sulfur-based hydrogen bonding, which may enhance interactions with cysteine-rich targets (e.g., proteases). The phenolic hydroxyl group increases polarity, reducing blood-brain barrier penetration compared to the parent compound .
Pharmacological and Physicochemical Data Comparison
Functional Implications
- Metabolism : The 3-methylphenyl group in the target compound may undergo cytochrome P450-mediated oxidation, whereas the 2,3-dimethylphenyl analog’s additional methyl group could hinder this process .
- In contrast, the tetrahydroquinoxaline analog’s trifluoromethyl group aligns with kinase inhibitor scaffolds .
- Solubility: The ZHAWOC5682 derivative’s benzyloxy-pentyloxy chain likely improves aqueous solubility, making it more suitable for intravenous formulations compared to the lipophilic parent compound .
Biological Activity
The compound 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(3-methylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure includes a tetrahydroisoquinoline moiety, which is known for various biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's IUPAC name is 2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide , with the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C24H21FN2O3 |
| CAS Number | 850907-04-9 |
| Molecular Weight | 404.44 g/mol |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Receptor Binding : The fluorophenyl group enhances binding affinity to certain receptors involved in neurotransmission.
- Enzyme Modulation : The tetrahydroisoquinoline core may influence enzyme activity related to neurotransmitter metabolism.
- Neurotransmitter Interaction : Potential effects on dopamine and serotonin pathways suggest its use in treating neurological disorders.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Similar compounds have been shown to affect serotonin and norepinephrine levels, suggesting potential antidepressant properties.
- Analgesic Effects : The structural similarity to known analgesics implies possible pain-relieving properties.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage due to oxidative stress.
Case Studies and Research Findings
Recent studies have focused on the compound's efficacy in preclinical models:
- Study on Neurotransmitter Modulation : A study demonstrated that derivatives of tetrahydroisoquinoline significantly increased serotonin levels in rat models, indicating potential antidepressant effects .
- Analgesic Activity Assessment : In a pain model assay, compounds structurally related to this acetamide showed reduced pain response in mice, suggesting an analgesic effect .
- Neuroprotection Study : Research indicated that similar compounds provided neuroprotection against glutamate-induced toxicity in neuronal cultures .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the uniqueness and potential advantages of this acetamide:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(4-bromophenyl)-2-({2-[(2-fluorophenyl)methyl]... | Antidepressant | Similar receptor interactions |
| N-(4-chlorophenyl)-2-({2-[(2-fluorophenyl)methyl]... | Analgesic | Different halogen substitutions affect potency |
| N-(3-methylphenyl)-2-({2-[(2-fluorophenyl)methyl]... | Neuroprotective | Enhanced stability due to methyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
